![molecular formula C14H16N4S B2465840 3-(4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852143-47-6](/img/structure/B2465840.png)
3-(4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
The compound “3-(4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)-1H-indole” is a complex organic molecule that contains an indole ring and a 1,2,4-triazole ring . Indoles are a class of compounds that are prevalent in many natural products and pharmaceuticals, known for their diverse biological activities. The 1,2,4-triazole ring is a type of heterocycle that is often found in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole and 1,2,4-triazole rings in separate steps, followed by their connection via a suitable linker . The exact synthetic route would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and 1,2,4-triazole rings, along with the ethyl and ethylthio substituents . The exact three-dimensional structure would depend on the specific arrangement of these groups in space.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and 1,2,4-triazole rings, both of which are known to participate in various chemical reactions . The ethyl and ethylthio groups could also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 1,2,4-triazole ring and the nonpolar ethyl groups could impact the compound’s solubility, while the presence of the aromatic indole ring could influence its UV/Vis absorption properties .Scientific Research Applications
- Researchers have investigated the potential of F0653-0126 as an anticancer agent. Its unique structure and interactions with cellular components make it a promising candidate for inhibiting cancer cell growth. Studies explore its effects on specific cancer types, mechanisms of action, and potential synergies with existing therapies .
- F0653-0126 has demonstrated antimicrobial properties against bacteria, fungi, and other pathogens. Scientists have examined its efficacy in inhibiting microbial growth, understanding its mode of action, and exploring its potential as a novel antimicrobial agent .
- In neurobiology, F0653-0126 has been investigated for its neuroprotective properties. Researchers explore its ability to prevent neuronal damage, enhance cell survival, and potentially mitigate neurodegenerative diseases. Mechanistic studies delve into its impact on neural pathways and cellular signaling .
- The compound’s structure suggests anti-inflammatory activity. Investigations focus on its effects on inflammatory pathways, cytokine regulation, and modulation of immune responses. Understanding its anti-inflammatory mechanisms could lead to therapeutic applications .
- F0653-0126 has been studied as a potential inhibitor of HIV-1 integrase, a critical enzyme in viral replication. Researchers explore its binding affinity, selectivity, and safety profile. Developing integrase inhibitors is crucial for managing HIV infections .
- Beyond biological applications, F0653-0126 has drawn interest in material science. Its electronic properties, such as charge transport and energy levels, make it suitable for organic electronic devices. Researchers investigate its use in organic photovoltaics, field-effect transistors, and light-emitting diodes .
Anticancer Properties
Antimicrobial Activity
Neuroprotective Effects
Anti-inflammatory Potential
HIV-1 Integrase Inhibition
Material Science and Organic Electronics
These diverse research areas highlight the multifaceted nature of F0653-0126 and its potential impact across disciplines. Further studies will deepen our understanding and unlock its full range of applications. 🌟
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-3-18-13(16-17-14(18)19-4-2)11-9-15-12-8-6-5-7-10(11)12/h5-9,15H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHDQFCTYLYBDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)-1H-indole |
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